2,3-Dibromo-5-iodo-4,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-iodo-4,6-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and iodine atoms at the 2, 3, and 5 positions, respectively, and methyl groups at the 4 and 6 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-iodo-4,6-dimethylpyridine typically involves the bromination and iodination of 4,6-dimethylpyridine. The process begins with the bromination of 4,6-dimethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. This step introduces bromine atoms at the 2 and 3 positions. Subsequently, the iodination is carried out using iodine or an iodinating agent like iodine monochloride (ICl) to introduce the iodine atom at the 5 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-iodo-4,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,3-Dibromo-5-iodo-4,6-dimethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-iodo-4,6-dimethylpyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The methyl groups at the 4 and 6 positions can affect the compound’s steric and electronic properties, further modulating its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-5,6-dimethylpyridine: Similar structure but lacks the iodine atom at the 5 position.
2,3-Dibromo-4,6-dimethylpyridine: Similar structure but lacks the iodine atom and has bromine atoms at the 2 and 3 positions.
2,3-Dibromo-5-iodopyridine: Similar structure but lacks the methyl groups at the 4 and 6 positions
Uniqueness
2,3-Dibromo-5-iodo-4,6-dimethylpyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. The combination of these halogens with the methyl groups on the pyridine ring makes this compound particularly versatile for various chemical transformations and applications .
Properties
Molecular Formula |
C7H6Br2IN |
---|---|
Molecular Weight |
390.84 g/mol |
IUPAC Name |
2,3-dibromo-5-iodo-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H6Br2IN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3 |
InChI Key |
SJLUBBPBYIIYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.